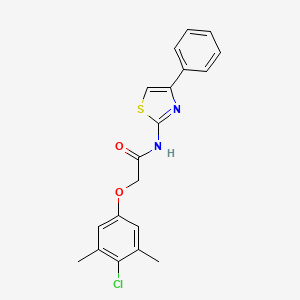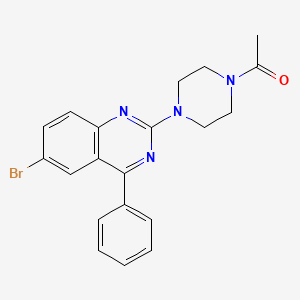![molecular formula C20H17N3O6S B3571899 N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B3571899.png)
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide
Overview
Description
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide, commonly referred to as MNBSA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBSA is a small molecule that belongs to the class of sulfonamides and has a molecular weight of 438.49 g/mol.
Scientific Research Applications
MNBSA has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of MNBSA is in cancer research. Studies have shown that MNBSA has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. MNBSA has been reported to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Mechanism of Action
The mechanism of action of MNBSA is not fully understood, but studies have shown that it targets specific proteins involved in cancer cell growth and survival. MNBSA has been reported to inhibit the activity of heat shock protein 90 (HSP90), a protein that plays a crucial role in cancer cell survival. MNBSA has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
MNBSA has been reported to have several biochemical and physiological effects. Studies have shown that MNBSA can induce oxidative stress and DNA damage in cancer cells, leading to cell death. MNBSA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. MNBSA has also been reported to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
MNBSA has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins. MNBSA is also stable and can be stored for long periods without degradation. However, MNBSA has some limitations for lab experiments. It has poor water solubility, which can limit its effectiveness in in vivo studies. MNBSA also has low bioavailability, which can affect its efficacy in animal models.
Future Directions
MNBSA has several potential future directions for scientific research. One of the most promising directions is its use in combination therapy with other anti-cancer drugs. MNBSA has been shown to enhance the effectiveness of other anti-cancer drugs when used in combination. Another future direction is the development of MNBSA analogs with improved water solubility and bioavailability. MNBSA analogs could potentially have better efficacy in in vivo studies and clinical trials. Lastly, MNBSA could have potential applications in other fields, such as neurodegenerative diseases and inflammation, which require further investigation.
Conclusion
In conclusion, MNBSA is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBSA has potent anti-cancer activity, and its mechanism of action involves targeting specific proteins involved in cancer cell growth and survival. MNBSA has several advantages and limitations for lab experiments, and future directions for research include its use in combination therapy and the development of MNBSA analogs. MNBSA has the potential to be a valuable tool in scientific research and could lead to the development of new treatments for cancer and other diseases.
properties
IUPAC Name |
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-29-18-10-4-16(5-11-18)22-30(27,28)19-12-6-15(7-13-19)21-20(24)14-2-8-17(9-3-14)23(25)26/h2-13,22H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXHULCQSBEFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-[(2-pyridinylthio)acetyl]-10H-phenothiazine](/img/structure/B3571825.png)

![9-benzyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B3571830.png)
![N-(2-bromo-4-methylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3571835.png)
![N,N'-bis(3-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1,3,5-triazine-2,4-diamine](/img/structure/B3571836.png)

![N-methyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B3571857.png)
![3-chloro-4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3571862.png)
![N-(4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3571867.png)

![1-(4-bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B3571889.png)
![4-({3-[(4-bromophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B3571890.png)
![N-(4-bromophenyl)-2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B3571905.png)
